4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a cyclobutyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Electrophilic Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways, leading to the modulation of cellular processes like proliferation and apoptosis . This makes it a valuable tool in the development of targeted therapies for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclobutyl group but shares the pyrrole-pyrimidine core structure.
2-Cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the chlorine atom at the 4-position.
4-Bromo-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine: Bromine atom instead of chlorine at the 4-position.
Uniqueness
4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct reactivity and potential for diverse applications. Its ability to serve as a versatile building block in the synthesis of bioactive compounds and materials highlights its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c11-8-7-4-5-12-10(7)14-9(13-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14) |
InChI Key |
OKICSBKYOTVYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(C=CN3)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.